3-methyl-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide
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Overview
Description
3-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and other functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
3-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives, such as suprofen and articaine, which also exhibit diverse biological activities . Compared to these compounds, 3-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE may have unique properties due to its specific functional groups and molecular structure.
Properties
Molecular Formula |
C22H26N2O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-methyl-N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C22H26N2O3S/c1-15-6-5-7-16(14-15)20(25)23-21-19(22(26)24-10-12-27-13-11-24)17-8-3-2-4-9-18(17)28-21/h5-7,14H,2-4,8-13H2,1H3,(H,23,25) |
InChI Key |
FWAPNYYKFUENLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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